molecular formula C18H23N7O B2994267 6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2199654-90-3

6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2994267
CAS No.: 2199654-90-3
M. Wt: 353.43
InChI Key: GRYUQKCGAGOCPV-UHFFFAOYSA-N
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Description

6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core fused with a pyrazolo[3,4-d]pyrimidine moiety. The azetidine ring substituted with a methyl-pyrazolopyrimidine group introduces conformational rigidity, which may optimize interactions with biological targets such as kinases or phosphodiesterases .

Properties

IUPAC Name

6-tert-butyl-2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O/c1-18(2,3)14-5-6-15(26)25(22-14)10-12-8-24(9-12)17-13-7-21-23(4)16(13)19-11-20-17/h5-7,11-12H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYUQKCGAGOCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one (hereafter referred to as Compound A ) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

Compound A has the following molecular formula:
C18H23N7OC_{18}H_{23}N_{7}O
with a molecular weight of approximately 353.43 g/mol. The structural complexity arises from the presence of multiple functional groups, including a pyrazolo[3,4-d]pyrimidine core and a dihydropyridazinone moiety.

Antimicrobial Activity

Recent studies have indicated that compounds related to the pyrazolo[3,4-d]pyrimidine structure exhibit significant antimicrobial properties. For instance, derivatives of this structure have demonstrated activity against various bacterial strains and fungi. The synthesis of such derivatives has been linked to enhanced potency against pathogens like Mycobacterium tuberculosis and other resistant bacteria .

Anticancer Properties

Research into the anticancer potential of similar compounds suggests that they may inhibit specific kinases involved in cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells. For example, compounds sharing structural similarities with Compound A have shown promise in inhibiting growth in leukemia cell lines .

The biological activity of Compound A may be attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Compounds with similar structures often act as kinase inhibitors, disrupting signaling pathways critical for cell survival and proliferation.
  • DNA Interaction : Some derivatives may intercalate into DNA or inhibit topoisomerases, leading to DNA damage and subsequent cell death.

Study 1: Antitubercular Activity

A series of studies evaluated the antitubercular activity of pyrazolo[3,4-d]pyrimidine derivatives. Among them, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. These findings suggest that modifications in the molecular structure can enhance activity against this pathogen .

Study 2: Cytotoxicity Assessment

In evaluating the cytotoxic effects on human embryonic kidney (HEK293) cells, several derivatives were found to be non-toxic at therapeutic concentrations. This is crucial for the development of safe therapeutic agents derived from Compound A .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialEffective against Mycobacterium tuberculosis
AnticancerInhibits kinase activity in cancer cell lines
CytotoxicityNon-toxic to HEK293 cells at therapeutic levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the azetidine ring, pyridazinone core, or peripheral functional groups. Below is a comparative analysis based on molecular features, synthetic pathways, and inferred properties:

Substituent Variations on the Azetidine Ring

  • 6-tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one (CAS: 2202367-74-4):

    • Features a 3-chloropyridin-4-yl group on the azetidine.
    • The chloro substituent may enhance electrophilicity and π-π stacking interactions compared to the methyl-pyrazolopyrimidine group in the target compound.
    • Molecular weight: 332.8 g/mol; Formula: C₁₇H₂₁ClN₄O .
  • 6-tert-butyl-2-{1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one: Replaces the azetidine ring with a piperidine scaffold. The phenoxypropanoyl group introduces a bulky, lipophilic side chain, likely altering solubility and membrane permeability relative to the target compound’s pyrazolopyrimidine-azetidine system .

Core Modifications in Pyridazinone Derivatives

  • 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g): Contains a pyrido[3,4-d]pyrimidin-4-one core instead of pyridazinone. The piperazine linker may improve solubility but reduce metabolic stability due to increased rotational freedom .
  • 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the pyridazinone moiety but retains the pyrazolopyrimidine scaffold.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Inferred Properties
Target Compound Pyridazinone Azetidine-methyl-pyrazolopyrimidine ~375.4* High rigidity; kinase inhibition potential
6-tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one Pyridazinone Azetidine-3-chloropyridin-4-yl 332.8 Enhanced electrophilicity
44g Pyrido[3,4-d]pyrimidinone Piperazine-pyridin-2-yl ~380.0* Improved solubility
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolopyrimidin-4(5H)-one Pyrazolopyrimidine 4-fluoro-2-hydroxyphenyl ~330.0* Hydrogen-bonding capability

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Flexibility: The azetidine and pyridazinone cores allow modular substitution, enabling tuning of pharmacokinetic properties. For example, tert-butyl groups improve metabolic stability, while chloropyridinyl or hydroxyphenyl groups modulate electronic effects .
  • Biological Relevance: Pyrazolopyrimidine derivatives are known kinase inhibitors (e.g., Janus kinase family). The target compound’s azetidine-pyridazinone hybrid structure may offer selectivity advantages over piperidine-based analogs .
  • Unresolved Questions: Limited data exist on the target compound’s solubility, bioavailability, or in vitro activity. Further studies comparing its binding kinetics with analogs like 44g or CAS: 2202367-74-4 are warranted.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions with careful control of solvents, catalysts, and purification methods. For example, coupling reactions between azetidine intermediates and pyrazolo[3,4-d]pyrimidine cores (e.g., using alkyl halides in dry acetonitrile) are critical. Key steps include refluxing with trifluoroacetic acid (TFA) as a catalyst and purification via recrystallization from acetonitrile or dichloromethane . Optimization may involve testing solvent polarity (e.g., toluene vs. acetonitrile), adjusting stoichiometry of alkylating agents, and monitoring reaction times to maximize yields. IR and ¹H NMR are essential for confirming intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of ¹H NMR , ¹³C NMR , and IR spectroscopy is recommended for structural elucidation. For instance, ¹H NMR can resolve methylene protons in the azetidine ring (δ ~3.5–4.0 ppm) and tert-butyl groups (δ ~1.3 ppm). IR spectroscopy identifies carbonyl stretches (~1650–1700 cm⁻¹) and amine/imine functionalities . Mass spectrometry (HRMS) or elemental analysis should validate molecular formulas. Advanced techniques like 2D NMR (COSY, HSQC) may resolve overlapping signals in complex derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

Contradictions often arise from variations in experimental design, such as differences in cell lines, assay conditions, or compound purity. To resolve discrepancies:

  • Standardize assays : Use validated cell lines (e.g., HEK293 for kinase studies) and control for solvent effects (e.g., DMSO concentrations).
  • Validate purity : Ensure ≥95% purity via HPLC and characterize stereochemistry (if applicable) using chiral chromatography .
  • Replicate under identical conditions : Cross-validate findings using split-plot designs to account for temporal or batch effects .

Q. What computational methods predict interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) are used to model binding affinities. For example, docking studies with kinase domains (e.g., EGFR or BTK) can identify key interactions, such as hydrogen bonds between the pyridazinone moiety and catalytic lysine residues. QSAR models may correlate substituent effects (e.g., tert-butyl groups) with activity trends . Validate predictions with in vitro kinase assays or SPR binding studies.

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Systematic substitution : Modify the azetidine methyl group or pyridazinone tert-butyl group to assess steric/electronic effects. For example, replacing tert-butyl with smaller substituents (e.g., methyl) may alter lipophilicity and bioavailability .
  • Biological testing : Screen derivatives against target panels (e.g., kinase inhibition assays) and correlate activities with structural features.
  • Data analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing potency .

Q. What experimental designs are recommended for stability studies under varying conditions?

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation via HPLC and identify degradants using LC-MS .
  • Long-term stability : Store samples at 25°C/60% RH and analyze at intervals (0, 3, 6 months). Use ANOVA to assess significance of changes in potency or impurity profiles .

Methodological Considerations

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent volume, stirring rate) to ensure consistency.
  • Data validation : Use triplicate measurements and statistical tools (e.g., t-tests) to confirm significance of biological results .
  • Ethical compliance : Adhere to safety protocols for handling hazardous reagents (e.g., TFA, alkyl halides) .

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